molecular formula C51H83N7O10 B8599077 Modified MMAF-C5-COOH

Modified MMAF-C5-COOH

Número de catálogo: B8599077
Peso molecular: 954.2 g/mol
Clave InChI: NQGJJAVKWZWPGE-DVHZIZCVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Modified MMAF-C5-COOH (CAS: 1404071-65-3) is a drug-linker conjugate specifically designed for antibody-drug conjugates (ADCs). It consists of monomethyl auristatin F (MMAF), a potent antimitotic agent, covalently attached to a C5-COOH linker. This linker enables stable conjugation to monoclonal antibodies via lysine or cysteine residues, ensuring targeted delivery of the cytotoxic payload to cancer cells .

Propiedades

Fórmula molecular

C51H83N7O10

Peso molecular

954.2 g/mol

Nombre IUPAC

6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoic acid

InChI

InChI=1S/C51H83N7O10/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(63)45(33(4)5)55(8)25-17-13-14-24-43(60)61)41(66-10)30-42(59)57-26-20-23-40(57)47(67-11)35(7)48(62)53-39(50(64)58-27-18-19-28-68-58)29-36-31-52-38-22-16-15-21-37(36)38/h15-16,21-22,31-35,39-41,44-47,52H,12-14,17-20,23-30H2,1-11H3,(H,53,62)(H,54,63)(H,60,61)/t34-,35+,39-,40-,41+,44-,45-,46-,47+/m0/s1

Clave InChI

NQGJJAVKWZWPGE-DVHZIZCVSA-N

SMILES isomérico

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)O

SMILES canónico

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Modified MMAF-C5-COOH typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the indole moiety through Fischer indole synthesis.
  • Construction of the oxazinan ring via cyclization reactions.
  • Coupling of the pyrrolidinyl group using peptide coupling reagents like EDCI or HATU.
  • Final assembly of the compound through sequential amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the multi-step synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Modified MMAF-C5-COOH can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

  • Oxidizing agents: KMnO4, H2O2
  • Reducing agents: NaBH4, LiAlH4
  • Coupling reagents: EDCI, HATU

Major Products Formed

  • Indoxyl derivatives from oxidation
  • Alcohols from reduction
  • Esters and amides from substitution reactions

Aplicaciones Científicas De Investigación

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology

In biological research, it may serve as a probe to study protein-ligand interactions due to its multiple functional groups.

Medicine

Industry

May be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mecanismo De Acción

The mechanism of action of Modified MMAF-C5-COOH involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the oxazinan ring may form hydrogen bonds with key amino acids.

Comparación Con Compuestos Similares

Comparison with Similar Drug-Linker Conjugates

The following table summarizes structural, functional, and pharmacological differences between Modified MMAF-C5-COOH and analogous ADC components:

Compound Linker Type Cleavability Payload Key Applications Cytotoxicity (IC50)
Modified MMAF-C5-COOH C5-COOH (6-oxohexanoic acid) Non-cleavable MMAF Broad-spectrum solid tumors 105–257 nM (various cell lines)
MCC-DM1 Maleimidocaproyl (MCC) Non-cleavable DM1 HER2+ breast cancer (e.g., Kadcyla®) Not explicitly reported; DM1 IC50 ~0.1–1 nM
McMMAF Maleimidocaproyl (MC) Non-cleavable MMAF Hematologic malignancies Similar to MMAF (~100–300 nM)
VcMMAE Valine-Citrulline (VC) Protease-cleavable MMAE Hodgkin’s lymphoma (e.g., Adcetris®) MMAE IC50 ~0.1–10 nM
Ozogamicin AcBut linker Acid-cleavable Calicheamicin Acute myeloid leukemia (e.g., Mylotarg®) Calicheamicin IC50 ~10–100 pM

Structural and Functional Differences

Linker Design
  • Modified MMAF-C5-COOH : Uses a hydrophilic C5-COOH spacer, enhancing solubility and reducing aggregation compared to hydrophobic maleimide-based linkers (e.g., MCC or MC) .
  • MCC-DM1/McMMAF : Employ maleimidocaproyl linkers, which are hydrophobic and may contribute to ADC aggregation .
  • VcMMAE : Features a protease-cleavable valine-citrulline dipeptide, enabling payload release in tumor microenvironments with high cathepsin B activity .
Payload Potency
  • MMAF vs. MMAE : MMAF (used in Modified MMAF-C5-COOH and McMMAF) is less potent than MMAE (used in VcMMAE) due to its reduced cell permeability, necessitating efficient linker-antibody internalization .
  • DM1 vs. Calicheamicin : DM1 (in MCC-DM1) is a maytansine derivative targeting microtubules, while calicheamicin (in Ozogamicin) is a DNA-damaging agent with picomolar potency .

Pharmacokinetic and Therapeutic Profiles

  • Non-Cleavable Linkers (Modified MMAF-C5-COOH, MCC-DM1, McMMAF): Require lysosomal degradation for payload release, reducing off-target toxicity but limiting efficacy in tumors with low internalization rates . Modified MMAF-C5-COOH’s C5-COOH linker improves plasma stability compared to maleimide-based alternatives .
  • Cleavable Linkers (VcMMAE, Ozogamicin) :

    • Enable extracellular payload release, broadening applicability to tumors with heterogeneous antigen expression .

Clinical and Preclinical Performance

  • Modified MMAF-C5-COOH : Demonstrates robust activity in renal and breast cancer models but requires optimization for enhanced tumor penetration .
  • MCC-DM1 : Approved in Kadcyla® for HER2+ breast cancer, with a drug-antibody ratio (DAR) of 3.5 and median survival improvement of 5.8 months .
  • Ozogamicin : Despite high potency, gemtuzumab ozogamicin (Mylotarg®) faced initial withdrawal due to hepatic toxicity, highlighting the importance of linker-payload safety .

Q & A

Q. How can researchers mitigate bias when interpreting Modified MMAF-C5-COOH’s preclinical efficacy data?

  • Methodological Answer: Implement blinding during data collection and analysis. Use independent validation cohorts for critical experiments. Apply robust statistical corrections (e.g., Bonferroni for multiple comparisons) and pre-register study protocols to reduce selective reporting .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.